molecular formula C24H20O9 B1236232 Epigallocatechin 3-O-p-coumarate CAS No. 89013-65-0

Epigallocatechin 3-O-p-coumarate

Cat. No. B1236232
CAS RN: 89013-65-0
M. Wt: 452.4 g/mol
InChI Key: HKPGWUPXXPIOAN-XMTAIGAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epigallocatechin 3-O-p-coumarate, also known as 3-O-P-coumaroylepigallocatechin, belongs to the class of organic compounds known as epigallocatechins. Epigallocatechins are compounds containing epigallocatechin or a derivative. Epigallocatechin is a flavan-3-ol containing a benzopyran-3, 5, 7-triol linked to a 3, 4, 5-hydroxyphenyl moiety. Epigallocatechin 3-O-p-coumarate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epigallocatechin 3-O-p-coumarate is primarily located in the membrane (predicted from logP). Outside of the human body, epigallocatechin 3-O-p-coumarate can be found in tea. This makes epigallocatechin 3-O-p-coumarate a potential biomarker for the consumption of this food product.
Epigallocatechin 3-O-p-coumarate is a catechin.

Scientific Research Applications

1. Interaction with Bovine Serum Albumin

Epigallocatechin 3-O-p-coumarate (a derivative of epigallocatechin) and similar polyphenols have shown significant interactions with bovine serum albumin (BSA). These interactions, studied using fluorescence emission spectrometry and molecular docking, highlight the potential of epigallocatechin derivatives in influencing protein binding and stability. This has implications for understanding food and beverage characteristics and for pharmaceutical applications (Skrt et al., 2012).

2. Potential in Cancer Therapy

Research indicates that derivatives of epigallocatechin, including epigallocatechin 3-O-p-coumarate, may play a role in cancer therapy. Studies show their involvement in apoptosis induction and suppression of certain cancer signaling pathways. This highlights their potential as therapeutic agents or adjuvants in cancer treatment (Jung et al., 2015).

3. Antioxidant and Anti-Carcinogenic Properties

Epigallocatechin derivatives exhibit significant antioxidant and anti-carcinogenic properties. These compounds have been shown to have therapeutic potential against various human diseases, including metabolic, neurodegenerative, and microbial diseases. Their high antioxidant capacity suggests utility in mitigating oxidative stress-related conditions (Chakrawarti et al., 2016).

4. Neuroprotective Effects

Studies suggest that epigallocatechin 3-O-p-coumarate may have neuroprotective effects, particularly in the context of glutamate-induced excitotoxicity. This opens up possibilities for its use in treating neurodegenerative diseases where glutamate excitotoxicity plays a role (Yu et al., 2010).

5. Interaction with STAT1

Research on flavanocoumarins, which include epigallocatechin 3-O-p-coumarate, demonstrates their affinity for STAT1, a protein involved in cellular signaling. This suggests potential applications in diseases where STAT1 signaling is implicated, such as certain inflammatory conditions (Maldini et al., 2013).

6. Dermatological Applications

Epigallocatechin 3-O-p-coumarate shows promise in dermatology, particularly in formulations aimed at skin photoprotection and anti-inflammation. Its stability in various conditions and interactions with cosmetic ingredients underline its potential in cosmetic and dermatological products (Frasheri et al., 2020).

properties

CAS RN

89013-65-0

Molecular Formula

C24H20O9

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H20O9/c25-14-4-1-12(2-5-14)3-6-22(30)32-21-11-16-17(27)9-15(26)10-20(16)33-24(21)13-7-18(28)23(31)19(29)8-13/h1-10,21,24-29,31H,11H2/b6-3+/t21-,24-/m1/s1

InChI Key

HKPGWUPXXPIOAN-XMTAIGAMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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